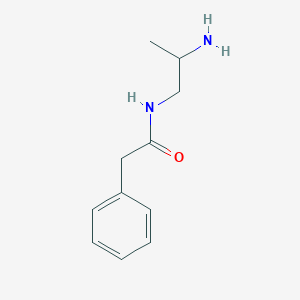
N-(2-Aminopropyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminopropyl)-2-phenylacetamide is a chemical compound that belongs to the class of phenylacetamides It is characterized by the presence of an aminopropyl group attached to a phenylacetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopropyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-aminopropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing transaminases have been explored for the enantioselective synthesis of related compounds .
化学反応の分析
Types of Reactions
N-(2-Aminopropyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(2-Aminopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and downstream effects .
類似化合物との比較
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 4-Hydroxyamphetamine
Uniqueness
N-(2-Aminopropyl)-2-phenylacetamide is unique due to its specific structural features and the presence of both an aminopropyl group and a phenylacetamide backbone. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
特性
CAS番号 |
53673-50-0 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
N-(2-aminopropyl)-2-phenylacetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)8-13-11(14)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) |
InChIキー |
WHCBCOGNYOBFIL-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















